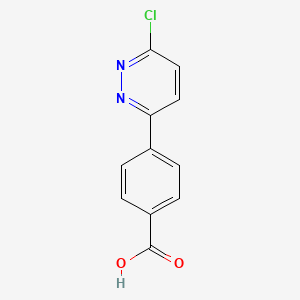

4-(6-chloropyridazin-3-yl)benzoic Acid

Description

BenchChem offers high-quality 4-(6-chloropyridazin-3-yl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-chloropyridazin-3-yl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-chloropyridazin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-6-5-9(13-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIYDCWKTZPYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423337 | |

| Record name | 4-(6-chloropyridazin-3-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845827-17-0 | |

| Record name | 4-(6-chloropyridazin-3-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(6-chloropyridazin-3-yl)benzoic acid

This guide provides a comprehensive technical overview for the synthesis of 4-(6-chloropyridazin-3-yl)benzoic acid, a key building block in medicinal chemistry and drug development. The unique physicochemical properties of the pyridazine nucleus, such as its polarity and ability to participate in hydrogen bonding, make it an attractive component in the design of novel therapeutic agents.[1] The title compound, featuring a reactive chlorine atom and a carboxylic acid group, serves as a versatile intermediate for further chemical modifications, particularly in the development of oncology therapeutics.[1] This document will delve into the primary synthetic strategies, with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, providing detailed mechanistic insights and actionable experimental protocols for researchers and drug development professionals.

Strategic Approaches to Synthesis

Two principal retrosynthetic pathways are considered for the preparation of 4-(6-chloropyridazin-3-yl)benzoic acid. The first and most prominent approach involves a palladium-catalyzed cross-coupling reaction to construct the core biaryl system. A second, more classical method relies on the oxidation of a corresponding benzaldehyde precursor.

Primary Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as one of the most efficient methods for the formation of carbon-carbon bonds, offering a versatile and highly functional group tolerant approach to biaryl synthesis.[2][3][4] This strategy is predicated on the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex.[5] For the synthesis of 4-(6-chloropyridazin-3-yl)benzoic acid, this translates to the coupling of 3,6-dichloropyridazine with 4-carboxyphenylboronic acid.

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling synthesis.

The choice of 3,6-dichloropyridazine as a starting material is strategic due to its commercial availability and the differential reactivity of its two chlorine atoms, which can allow for selective mono-substitution under controlled conditions.[6][7] 4-Carboxyphenylboronic acid is also a readily available reagent, widely used in various coupling reactions.[8][9]

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3,6-dichloropyridazine) to form a Pd(II) complex.

-

Transmetalation: The organoboron species (4-carboxyphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

The base plays a crucial role in activating the boronic acid for transmetalation.

Secondary Strategy: Oxidation of a Benzaldehyde Precursor

An alternative, though often less direct, synthetic route involves the oxidation of 4-(6-chloropyridazin-3-yl)benzaldehyde.[1] This method is a fundamental transformation in organic chemistry.

Figure 2: Oxidation of the benzaldehyde precursor to the carboxylic acid.

This approach necessitates the prior synthesis of the aldehyde intermediate, which can also be prepared via a Suzuki-Miyaura coupling between 3,6-dichloropyridazine and 4-formylphenylboronic acid. The subsequent oxidation can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) being a powerful and effective choice for converting aldehydes to carboxylic acids.[1]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of 4-(6-chloropyridazin-3-yl)benzoic acid via the Suzuki-Miyaura cross-coupling reaction.

Synthesis of 4-(6-chloropyridazin-3-yl)benzoic acid via Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization based on laboratory-specific conditions and reagent purity.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | Commercially available.[10] |

| 4-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | Commercially available.[9] |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | Palladium catalyst. Handle in an inert atmosphere. |

| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous. |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous solvent. |

| Water | H₂O | 18.02 | Degassed. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction. |

| Brine | Saturated NaCl(aq) | - | For washing. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying. |

| Hydrochloric Acid | HCl | 36.46 | For acidification. |

Experimental Workflow:

Figure 3: Step-by-step workflow for the synthesis and purification.

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

To the mixture, add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture under the inert atmosphere to a temperature ranging from 80 to 100 °C for several hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the aqueous layer and wash the organic layer with brine.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to afford 4-(6-chloropyridazin-3-yl)benzoic acid.

-

The crude product can be further purified by recrystallization if necessary.

Conclusion

The synthesis of 4-(6-chloropyridazin-3-yl)benzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields, good functional group tolerance, and utilizes readily available starting materials. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this valuable intermediate for their research endeavors.

References

-

Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

- CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents. (n.d.).

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

chemical studies on 3,6-dichloropyridazine - Journal of American Science. (n.d.). Retrieved January 20, 2026, from [Link]

-

Suzuki cross-coupling reaction - YouTube. (n.d.). Retrieved January 20, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chemical Studies on 3,6-Dichloropyridazine (Part 2) - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

4-(6-Chloropyridazin-3-yl)benzoic acid - Amerigo Scientific. (n.d.). Retrieved January 20, 2026, from [Link]

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents. (n.d.).

-

(PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

-

Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]_

Sources

- 1. 4-(6-chloropyridazin-3-yl)benzoic Acid | 845827-17-0 | Benchchem [benchchem.com]

- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. jofamericanscience.org [jofamericanscience.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]

- 9. 4-カルボキシフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(6-chloropyridazin-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-(6-chloropyridazin-3-yl)benzoic acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and versatile biological activity is paramount. 4-(6-chloropyridazin-3-yl)benzoic acid has emerged as a significant heterocyclic building block, attracting considerable attention for its role as a key intermediate in the synthesis of a variety of potential therapeutic agents. The unique electronic and steric arrangement of its constituent parts—the electron-deficient pyridazine ring, the reactive chloro substituent, and the ionizable carboxylic acid moiety—provides a rich platform for chemical modification and targeted drug design.[1]

The pyridazine nucleus itself is a well-established pharmacophore, known for its ability to engage in hydrogen bonding and its inherent polarity, which can be advantageous in optimizing drug-target interactions and improving pharmacokinetic profiles.[1][2] The strategic placement of a chlorine atom at the 6-position not only influences the electronic landscape of the entire molecule but also serves as a key reactive handle for introducing further molecular diversity, often crucial for modulating potency and selectivity, particularly in the development of kinase inhibitors.[1] Consequently, derivatives of 4-(6-chloropyridazin-3-yl)benzoic acid have been explored for their potential in oncology and as anti-inflammatory agents.[1][3]

This technical guide provides a comprehensive examination of the core physicochemical properties of 4-(6-chloropyridazin-3-yl)benzoic acid. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices for property determination and offers detailed, field-proven protocols for their measurement. By grounding these methodologies in established scientific principles, this guide aims to equip researchers with the knowledge to not only understand but also strategically leverage the physicochemical characteristics of this versatile scaffold in their drug discovery endeavors.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its successful development as a therapeutic agent. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimentally determined data for 4-(6-chloropyridazin-3-yl)benzoic acid is not extensively available in the public domain, the following table summarizes key known values and high-quality predicted data for structurally related compounds.

| Property | Value/Predicted Value | Comments and Comparative Analysis |

| Molecular Formula | C₁₁H₇ClN₂O₂ | - |

| Molecular Weight | 234.64 g/mol | [1] |

| CAS Number | 845827-17-0 | [1] |

| Melting Point | 244-245 °C | Experimentally determined. This high melting point suggests a stable crystalline lattice. |

| pKa (acidic) | ~3.5 - 4.5 (Predicted) | The pKa of the carboxylic acid is predicted to be in this range, influenced by the electron-withdrawing nature of the chloropyridazine ring system. For comparison, the pKa of benzoic acid is 4.2. |

| Aqueous Solubility | Low (Predicted) | As a relatively nonpolar molecule with a high melting point, low aqueous solubility is expected. Experimental determination via the shake-flask method is recommended for an accurate value. |

| LogP (Octanol/Water) | ~2.5 - 3.5 (Predicted) | The predicted LogP suggests moderate lipophilicity, a key parameter in cell permeability. For a related compound, 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid, a LogP of 2.5889 has been calculated.[4] |

| Crystal System | Not determined | No publicly available crystallographic data for this specific compound was found. X-ray diffraction of a suitable single crystal would be required to determine the crystal system and packing. |

Synthesis and Characterization

The most established route to 4-(6-chloropyridazin-3-yl)benzoic acid involves the oxidation of its corresponding aldehyde precursor, 4-(6-chloropyridazin-3-yl)benzaldehyde.[1] This transformation is a robust and well-understood reaction in organic synthesis.

Experimental Protocol: Synthesis via Oxidation

This protocol outlines a general procedure for the synthesis of 4-(6-chloropyridazin-3-yl)benzoic acid from its benzaldehyde precursor.

Materials:

-

4-(6-chloropyridazin-3-yl)benzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Ethanol

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(6-chloropyridazin-3-yl)benzaldehyde (1.0 eq) in a suitable solvent mixture, such as aqueous ethanol.

-

Addition of Oxidant: Prepare a solution of potassium permanganate (approx. 2.0 eq) in water. Slowly add the KMnO₄ solution to the stirred solution of the aldehyde.

-

Reaction: Gently heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filtration: Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with water.

-

Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of 4-(6-chloropyridazin-3-yl)benzoic acid should form.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

-

Drying and Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization:

The identity and purity of the synthesized 4-(6-chloropyridazin-3-yl)benzoic acid should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To confirm the carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid C=O and O-H stretches.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Experimental Methodologies for Physicochemical Profiling

The following sections provide detailed, step-by-step protocols for the experimental determination of key physicochemical properties of 4-(6-chloropyridazin-3-yl)benzoic acid.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Rationale: The pKa is a critical parameter that influences a compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

-

Prepare standard pH buffers (pH 4.0, 7.0, and 10.0).

-

Accurately weigh approximately 5-10 mg of 4-(6-chloropyridazin-3-yl)benzoic acid.

-

-

Sample Preparation:

-

Dissolve the compound in a minimal amount of a co-solvent like methanol or DMSO to ensure complete dissolution.

-

Dilute the solution with deionized water to a final volume of 50 mL to achieve a concentration of approximately 1 mM.

-

-

Titration:

-

Calibrate a pH meter using the standard buffers.

-

Immerse the calibrated pH electrode into the sample solution.

-

Begin the titration by adding small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.

-

After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first or second derivative of the curve.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

Determination of Aqueous Solubility by the Shake-Flask Method

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Experimental Workflow:

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Detailed Protocol:

-

Preparation:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Add an excess amount of solid 4-(6-chloropyridazin-3-yl)benzoic acid to several glass vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the PBS buffer to each vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C).

-

Agitate the samples for 24 to 48 hours to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After the incubation period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

-

Develop and validate an analytical method, typically HPLC-UV or LC-MS, to quantify the compound.

-

Create a calibration curve by analyzing the standard solutions.

-

Dilute the filtered supernatant with the analysis solvent and determine its concentration using the calibration curve.

-

Calculate the original solubility in the buffer, accounting for any dilution.

-

Determination of the Octanol-Water Partition Coefficient (LogP)

Rationale: LogP is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes. The shake-flask method is a direct and reliable way to measure LogP.

Experimental Workflow:

Caption: Workflow for LogP determination by the shake-flask method.

Detailed Protocol:

-

Pre-equilibration of Solvents:

-

In a large separatory funnel, mix equal volumes of 1-octanol and water.

-

Shake vigorously and allow the phases to separate for at least 24 hours to ensure mutual saturation.

-

-

Sample Preparation:

-

Prepare a stock solution of 4-(6-chloropyridazin-3-yl)benzoic acid in the pre-saturated 1-octanol.

-

-

Partitioning:

-

In a smaller separatory funnel, add a known volume of the octanol stock solution and an equal volume of the pre-saturated water.

-

Shake the funnel vigorously for 5-10 minutes to facilitate partitioning of the compound between the two phases.

-

Allow the funnel to stand undisturbed until the two phases have completely separated.

-

-

Sample Analysis:

-

Carefully collect a sample from the upper octanol layer and a sample from the lower aqueous layer.

-

Determine the concentration of the compound in each phase using a suitable analytical method such as HPLC-UV or LC-MS. A calibration curve for each phase may be necessary.

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

-

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Rationale: A single-crystal X-ray structure provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for structure-based drug design.

Experimental Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

-

Crystal Growth:

-

High-quality single crystals of 4-(6-chloropyridazin-3-yl)benzoic acid are required. This is often the most challenging step.

-

Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures should be screened.

-

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled, typically to 100 K, to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

A molecular model is built into the electron density map.

-

The model is refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles.

-

-

Structure Validation:

-

The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

-

The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

-

Conclusion: A Versatile Scaffold with Tunable Properties

4-(6-chloropyridazin-3-yl)benzoic acid stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its robust synthesis and the presence of multiple reactive sites make it an attractive starting point for the generation of diverse chemical libraries. While a complete experimental dataset for its physicochemical properties is not yet fully elucidated in public literature, the established methodologies outlined in this guide provide a clear roadmap for their determination. The predicted properties suggest a molecule with a balance of lipophilicity and polarity, a feature that can be finely tuned through chemical modification. For researchers and scientists in drug development, a thorough understanding and experimental determination of the properties discussed herein are crucial first steps in unlocking the full therapeutic potential of this promising molecular scaffold.

References

-

The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health. [Link]

-

Physical Properties of Pyridazines. ResearchGate. [Link]

-

4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. National Institutes of Health. [Link]

-

Pyridazine and its derivatives. Slideshare. [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Institutes of Health. [Link]

-

(PDF) Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. ResearchGate. [Link]

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health. [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. National Institutes of Health. [Link]

-

Benzoic acid, 4-chloro-, 2-(3-(4-chlorophenoxy)-6-oxo-1(6h)-pyridazinyl)ethyl ester. PubChemLite. [Link]

-

(PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]

-

Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. National Institutes of Health. [Link]

-

Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. [Link]

-

4-(3-Chloroanilino)benzoic acid. National Institutes of Health. [Link]

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. [Link]

-

N-(6-Chloropyridazin-3-yl)-4-methylbenzenesulfonamide. Sci-Hub. [Link]

-

4-(6-Chloropyridazin-3-yl)benzoic acid. Amerigo Scientific. [Link]

-

N'-(6-chloropyridazin-3-yl)benzohydrazide. PubChem. [Link]

-

Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

-

4-Chlorobenzoic Acid. PubChem. [Link]

-

N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine. PubChem. [Link]

Sources

- 1. 4-(6-chloropyridazin-3-yl)benzoic Acid | 845827-17-0 | Benchchem [benchchem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compound 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid - Chemdiv [chemdiv.com]

4-(6-chloropyridazin-3-yl)benzoic acid molecular structure and characterization

An In-Depth Technical Guide to the Molecular Structure and Characterization of 4-(6-chloropyridazin-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(6-chloropyridazin-3-yl)benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry. As a key intermediate, its precise structure and characterization are fundamental to the rational design and synthesis of novel therapeutic agents. This document delves into its molecular architecture, the spectroscopic techniques used for its elucidation, and the practical methodologies required for its robust characterization.

Introduction and Significance

4-(6-chloropyridazin-3-yl)benzoic acid is a bifunctional molecule featuring a chlorinated pyridazine ring linked to a benzoic acid moiety. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a recognized pharmacophore present in numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in drug design.[1]

The molecule's significance is largely derived from its role as a versatile intermediate in the synthesis of potential therapeutics, particularly in oncology.[1] The presence of a reactive chlorine atom and a carboxylic acid group allows for diverse chemical modifications, enabling the construction of compound libraries for screening.[1] Derivatives have been widely investigated as kinase inhibitors, a class of drugs that target enzymes often dysregulated in cancer cells.[1] Therefore, a thorough understanding of the foundational structure of 4-(6-chloropyridazin-3-yl)benzoic acid is paramount for any research and development program that utilizes it.

Molecular Structure and Physicochemical Properties

The structural integrity of a synthetic building block is the bedrock of predictable and reproducible drug discovery. The molecular structure of 4-(6-chloropyridazin-3-yl)benzoic acid is defined by the covalent arrangement of its constituent atoms and the interplay of its functional groups.

Core Structure and Key Identifiers

The molecule consists of a phenyl ring substituted at the para position with a 6-chloropyridazin-3-yl group and a carboxylic acid group. The electron-withdrawing nature of the chlorine atom at the 6-position significantly influences the electronic properties of the entire molecule.[1]

Molecular Structure Diagram

Caption: 2D Structure of 4-(6-chloropyridazin-3-yl)benzoic acid.

| Identifier | Value | Source |

| IUPAC Name | 4-(6-chloropyridazin-3-yl)benzoic acid | PubChem[1] |

| CAS Number | 845827-17-0 | EPA DSSTox[1] |

| Molecular Formula | C₁₁H₇ClN₂O₂ | PubChem[1] |

| Molecular Weight | 234.64 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(=O)O | PubChem[1] |

| InChI Key | KFIYDCWKTZPYHH-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Data

The physical properties of the compound are critical for handling, formulation, and reaction setup.

| Property | Value | Notes |

| Appearance | Crystalline solid | [1] |

| Melting Point | 244-245 °C | [1] |

| Boiling Point | 493.9 °C | Estimated[1] |

Spectroscopic and Structural Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): This technique provides information about the number, connectivity, and chemical environment of hydrogen atoms. For 4-(6-chloropyridazin-3-yl)benzoic acid, the expected spectrum in a solvent like DMSO-d₆ would show:

-

Carboxylic Acid Proton (-COOH): A broad singlet at a very downfield chemical shift, typically >12 ppm, which is exchangeable with D₂O.

-

Benzoic Acid Protons: Two distinct signals, appearing as doublets due to coupling with their neighbors. The protons ortho to the carboxylic acid group and those ortho to the pyridazine ring will have different electronic environments, leading to two doublets in the aromatic region (approx. 7.8-8.2 ppm).

-

Pyridazine Protons: Two doublets in the heteroaromatic region (approx. 7.5-8.5 ppm), corresponding to the two non-equivalent protons on the pyridazine ring.

-

-

¹³C NMR (Carbon-13 NMR): This technique maps the carbon skeleton of the molecule.

-

Carbonyl Carbon (-COOH): A signal in the highly deshielded region, typically around 167 ppm.[2]

-

Aromatic and Heteroaromatic Carbons: Multiple signals between ~120-150 ppm. The carbon atoms directly attached to the nitrogen, chlorine, and the other ring will be the most downfield in this region.

-

Quaternary carbons (those without attached protons) will typically show weaker signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

-

Causality of Signal: The key is to look for characteristic vibrations. The carboxylic acid functional group provides two highly diagnostic peaks:

-

Other Key Bands:

-

Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.[6]

-

C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹, which can be harder to assign definitively without comparison.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻): In high-resolution mass spectrometry (HRMS), the primary goal is to observe the ion corresponding to the exact mass of the molecule (C₁₁H₇ClN₂O₂).

-

Isotopic Pattern: A critical self-validating feature is the isotopic signature of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 will result in two molecular ion peaks separated by 2 Da, with a corresponding intensity ratio of 3:1. This is an unambiguous indicator of a monochlorinated compound.

-

Fragmentation Analysis: Under ionization, the molecule will break apart in a predictable manner. Expected fragmentation pathways include the loss of the carboxylic acid group (-45 Da), loss of a chlorine radical (-35 Da), or cleavage of the C-C bond between the two aromatic rings.

X-ray Crystallography

-

Expected Solid-State Interactions: The molecule is designed for strong intermolecular interactions. In the crystal lattice, one would expect to observe:

-

Hydrogen-Bonded Dimers: The carboxylic acid groups are highly likely to form strong hydrogen bonds with each other, creating centrosymmetric dimers. This is a classic motif for benzoic acids.[7]

-

π-π Stacking: The planar aromatic and heteroaromatic rings would likely stack on top of each other, contributing to the stability of the crystal packing.[7]

-

Halogen Bonding: The chlorine atom could potentially participate in weaker halogen bonding interactions with electronegative atoms like oxygen or nitrogen on adjacent molecules.[7]

-

Experimental Workflows and Protocols

To ensure data integrity, standardized and well-documented protocols are essential. The following provides step-by-step methodologies for the characterization of 4-(6-chloropyridazin-3-yl)benzoic acid.

Overall Characterization Workflow

Caption: A logical workflow for the synthesis and characterization of the title compound.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a common choice due to the compound's polarity and the desire to observe the acidic proton).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Set the spectral width to cover 0-200 ppm.

-

Process and calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for rapid, solid-state analysis. Place a small amount of the crystalline solid directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Process the resulting spectrum to identify the key absorption bands corresponding to the functional groups.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire data in both positive and negative ion modes to determine which provides a better signal for the molecular ion. Negative mode ([M-H]⁻) is often successful for carboxylic acids.

-

Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm error).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Use software to calculate the elemental composition and confirm it matches C₁₁H₇ClN₂O₂.

-

Analyze the isotopic pattern to confirm the presence of one chlorine atom.

-

Synthetic Context

While this guide focuses on characterization, understanding the compound's origin is relevant. A common and reliable method for its synthesis involves the oxidation of the corresponding aldehyde precursor, 4-(6-chloropyridazin-3-yl)benzaldehyde.[1] This transformation is a standard procedure in organic synthesis.

Illustrative Synthetic Route

Caption: Oxidation of the aldehyde precursor to the target carboxylic acid.

Conclusion

4-(6-chloropyridazin-3-yl)benzoic acid is a well-defined molecular entity whose structure can be rigorously confirmed through a combination of NMR, IR, and mass spectrometry. Its defining features—the chlorinated pyridazine ring, the benzoic acid group, and the specific substitution pattern—give rise to a characteristic spectroscopic fingerprint. The protocols and analytical reasoning outlined in this guide provide a robust framework for researchers to verify the identity and purity of this important chemical building block, ensuring the integrity and reproducibility of subsequent research in drug discovery and development.

References

-

MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Available from: [Link]

-

CAS. 4-[4,6-Dihydro-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxopyrrolo[3,4- - c]pyrazol-5(1H)-yl]benzoic acid - CAS Common Chemistry. Available from: [Link]

-

National Institutes of Health (NIH). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. Available from: [Link]

-

ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of... Available from: [Link]

-

PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Available from: [Link]

-

MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC. Available from: [Link]

-

National Institutes of Health (NIH). Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}. Available from: [Link]

-

Preprints.org. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available from: [Link]

-

CEM Corporation. Heterocyclic Chemistry. Available from: [Link]

-

National Institutes of Health (NIH). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]

-

Unacademy. General Methods of Preparation, and Uses of Heterocyclic Compounds. Available from: [Link]

-

National Institutes of Health (NIH). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC. Available from: [Link]

- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

National Institutes of Health (NIH). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC. Available from: [Link]

-

National Institutes of Health (NIH). The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available from: [Link]

-

SpectraBase. 4-[(E)-[phenyl(pyridazin-3-yl)methylene]amino]oxybutanoic acid - Optional[13C NMR]. Available from: [Link]

-

PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Available from: [Link]

-

ResearchGate. The IR-spectrum of 3,4-dimethoxyphenylamide-4-[(3,4-dimethoxyphenyl)-2,3-dioxo-1,4-dihydropyrazine-1-yl]acetic acid (dimetpyrazine). Available from: [Link]

-

MDPI. An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis: Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula Using Ultra-High-Performance Liquid Chromatography Coupled with Q/TOF Mass Spectrometry–Key Ion Diagnostics–Neutral Loss Filtering. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. Available from: [Link]

-

National Institutes of Health (NIH). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Available from: [Link]

-

ResearchGate. γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen- 2-yl)-2,3,4,5-tetrahydropyridazin-3-ones | Request PDF. Available from: [Link]

-

ResearchGate. IR-spectrum of the product 4-hydroxybenzoic acid. Available from: [Link]

Sources

- 1. 4-(6-chloropyridazin-3-yl)benzoic Acid | 845827-17-0 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. mdpi.com [mdpi.com]

- 8. 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 4-(6-chloropyridazin-3-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-(6-chloropyridazin-3-yl)benzoic acid (CAS No: 845827-17-0), a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this document synthesizes predicted data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causal relationships between the molecular structure and its spectral features, this guide serves as an authoritative resource for the identification, structural verification, and purity assessment of this compound and its derivatives. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility.

Introduction and Molecular Structure

4-(6-chloropyridazin-3-yl)benzoic acid is a bifunctional organic molecule featuring a substituted pyridazine ring linked to a benzoic acid moiety. The pyridazine ring is a significant pharmacophore in drug discovery, and its derivatives are explored for a wide range of biological activities.[1] The presence of a chlorine atom and a carboxylic acid group provides reactive handles for synthetic modifications, making it a valuable intermediate in the development of therapeutic agents, such as kinase inhibitors for oncology.[2]

Accurate structural elucidation is paramount for any compound intended for use in drug development. Spectroscopic techniques provide the necessary tools for unambiguous confirmation of the chemical structure. This guide details the expected spectral signatures of 4-(6-chloropyridazin-3-yl)benzoic acid.

Molecular Structure Diagram

The structure consists of a 1,4-disubstituted benzene ring, where the substituents are a carboxylic acid group and a 6-chloropyridazin-3-yl group.

Caption: Molecular structure of 4-(6-chloropyridazin-3-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal multiplicities, and coupling constants provides direct evidence of the connectivity of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on both the benzoic acid and pyridazine rings. The electron-withdrawing nature of the carboxylic acid and the chloropyridazinyl moiety will significantly deshield the aromatic protons, shifting them downfield.

| Predicted Chemical Shift (δ) ppm | Assignment | Multiplicity | Coupling Constant (J) Hz | Integration |

| ~13.0 - 13.5 | COOH | Broad Singlet | - | 1H |

| ~8.30 | H-2', H-6' | Doublet | ~8.4 | 2H |

| ~8.25 | H-4 | Doublet | ~9.2 | 1H |

| ~8.15 | H-3', H-5' | Doublet | ~8.4 | 2H |

| ~7.95 | H-5 | Doublet | ~9.2 | 1H |

Causality Behind Assignments:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the attached oxygen atoms and its involvement in hydrogen bonding, resulting in a characteristic broad singlet far downfield, often above 12 ppm.[3]

-

Benzoic Acid Protons (H-2', H-6' and H-3', H-5'): The benzoic acid ring protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons H-2' and H-6' (ortho to the pyridazinyl group) are expected to be slightly downfield compared to H-3' and H-5' (ortho to the carboxylic acid group) due to the combined electron-withdrawing effects.[3] The typical ortho coupling constant is in the range of 6.0-9.0 Hz.

-

Pyridazine Protons (H-4, H-5): The two protons on the pyridazine ring are adjacent and will form an AX spin system, appearing as two doublets. Due to the electronegativity of the nitrogen atoms and the chlorine atom, these protons are significantly deshielded.[4] The expected coupling constant (³JHH) between these vicinal protons is typically around 9.0 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. Due to the molecule's symmetry, 8 distinct carbon signals are expected (the pairs C-2'/C-6' and C-3'/C-5' are chemically equivalent).

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~167.0 | COOH |

| ~159.0 | C-6 |

| ~152.0 | C-3 |

| ~142.0 | C-1' |

| ~135.0 | C-4' |

| ~131.0 | C-3', C-5' |

| ~129.0 | C-2', C-6' |

| ~128.0 | C-5 |

| ~123.0 | C-4 |

Causality Behind Assignments:

-

Carbonyl Carbon (COOH): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule, typically appearing in the 165-175 ppm range.[5]

-

Pyridazine Carbons (C-3, C-6, C-4, C-5): The carbons in the pyridazine ring are significantly influenced by the adjacent nitrogen atoms and the chlorine substituent. C-3 and C-6, being directly attached to nitrogen, are highly deshielded. The carbon atom C-6, bonded to chlorine, will be further influenced by the halogen's electronegativity.[6]

-

Benzoic Acid Carbons (C-1' to C-6'): The quaternary carbons C-1' and C-4' will have distinct chemical shifts due to their substitution. The protonated carbons C-2'/C-6' and C-3'/C-5' will appear in the typical aromatic region of 120-140 ppm.[5][7]

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh the appropriate amount of the compound (5-25 mg for ¹H, 50-100 mg for ¹³C) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean vial.[8] Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing.[9] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity.[10]

-

Data Acquisition: Set the appropriate parameters for the desired experiment (¹H or ¹³C). This includes the number of scans, spectral width, and acquisition time. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[11]

-

Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and calibrated relative to the internal standard (TMS at 0.00 ppm).[12]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H stretch (H-bonding) | Carboxylic Acid | Strong, Very Broad |

| 3100 - 3000 | C-H stretch | Aromatic | Medium-Weak |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong, Sharp |

| ~1600, ~1480 | C=C stretch | Aromatic & Pyridazine Rings | Medium |

| ~1420, ~1300 | C-O stretch / O-H bend | Carboxylic Acid | Medium |

| ~850 | C-H out-of-plane bend | 1,4-disubstituted Aromatic | Strong |

| ~750 | C-Cl stretch | Chloro-pyridazine | Medium-Strong |

Causality Behind Assignments:

-

O-H Stretch (3300-2500 cm⁻¹): The most prominent feature of a carboxylic acid IR spectrum is the extremely broad absorption for the O-H stretch, which is due to strong intermolecular hydrogen bonding that forms a dimeric structure. This broad peak often overlaps with the sharper C-H stretching bands.[13]

-

C=O Stretch (~1710 cm⁻¹): A strong and sharp absorption corresponding to the carbonyl stretch is expected. Its position around 1710 cm⁻¹ is characteristic of a conjugated carboxylic acid that exists as a hydrogen-bonded dimer.[14]

-

Aromatic and Heteroaromatic Vibrations: The C=C stretching vibrations within the benzene and pyridazine rings typically appear as a series of bands in the 1600-1450 cm⁻¹ region.[15] Strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic ring.

-

C-Cl Stretch (~750 cm⁻¹): The vibration associated with the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

-

Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[16]

-

Mixing: Gently but thoroughly mix the sample and KBr by grinding them together until a homogenous mixture is obtained. The ideal concentration of the sample in KBr is typically 1-2% by weight.[17]

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure for several minutes. This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.[18]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, run a background scan (with an empty holder or a pure KBr pellet). Then, run the sample scan. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, valuable structural information.

Expected Mass Spectrum

For 4-(6-chloropyridazin-3-yl)benzoic acid (M.Wt. = 234.64 g/mol ), the mass spectrum is expected to show a distinct molecular ion peak.

-

Molecular Ion (M⁺•): The presence of chlorine is a key diagnostic feature. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:

-

m/z 234: Corresponding to the molecule containing the ³⁵Cl isotope.

-

m/z 236: Corresponding to the molecule containing the ³⁷Cl isotope.

-

The intensity ratio of the M⁺• peak (m/z 234) to the M+2 peak (m/z 236) will be approximately 3:1 .[19]

-

Proposed Fragmentation Pathway (Electron Impact Ionization)

Electron Impact (EI) is a "hard" ionization technique that causes extensive fragmentation, which can be highly informative for structure elucidation.[20]

Sources

- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 2. 4-(6-chloropyridazin-3-yl)benzoic Acid | 845827-17-0 | Benchchem [benchchem.com]

- 3. web.mit.edu [web.mit.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. web.mit.edu [web.mit.edu]

- 10. inchemistry.acs.org [inchemistry.acs.org]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. shimadzu.com [shimadzu.com]

- 17. kinteksolution.com [kinteksolution.com]

- 18. scienceijsar.com [scienceijsar.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Topic: The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry

An in-depth technical guide by a Senior Application Scientist

This technical guide offers an in-depth exploration of the diverse biological activities of pyridazine derivatives, tailored for researchers, scientists, and drug development professionals. Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including hydrogen bonding capacity and the ability to modulate pharmacokinetic profiles, establish it as a versatile core for designing novel therapeutic agents.[3][4] This guide will dissect the mechanistic basis of these activities, present critical experimental data, and provide robust protocols for their evaluation, reflecting field-proven insights and ensuring scientific integrity.

The Pyridazine Scaffold: A Privileged Core in Drug Design

The utility of the pyridazine nucleus in drug design is rooted in its distinct electronic and structural characteristics. The adjacent nitrogen atoms create a polarized system, enhancing aqueous solubility and providing hydrogen bond acceptor sites for strong interactions with biological targets.[3][4] This scaffold is readily functionalized, allowing medicinal chemists to meticulously tune a compound's properties to optimize efficacy, selectivity, and metabolic stability. Consequently, pyridazine derivatives exhibit a remarkable breadth of pharmacological activities, with applications in oncology, infectious diseases, inflammation, and cardiovascular conditions.[5][6][7]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The pyridazine scaffold is a prominent feature in a multitude of anticancer agents that target various facets of cancer cell biology, including aberrant cell signaling, metabolism, and epigenetic regulation.[1][3]

Mechanism of Action: Inhibition of Protein Kinases

A primary strategy through which pyridazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[3] Many derivatives are designed as ATP-competitive inhibitors that target the kinase domain of receptors like Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis essential for tumor growth.[3][7] By blocking the ATP-binding pocket, these compounds prevent receptor phosphorylation and shut down downstream signaling cascades, ultimately inhibiting the formation of new blood vessels that supply tumors.[3]

Diagram 1: VEGFR-2 Signaling Inhibition by a Pyridazine Derivative

Caption: Pyridazine derivative blocking the ATP-binding site of VEGFR-2.

Quantitative Data: Potency of Pyridazine-Based Kinase Inhibitors

The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

| Compound Example | Target Kinase | Cancer Cell Line | IC50 Value |

| Diarylurea Derivative | VEGFR-2 | A549 (Lung) | 0.049 µM[7] |

| Pyrimido-pyridazine 2b | Tyrosine Kinase | MDA-MB-231 (Breast) | 5.23 µM[8] |

| Pyridazinone 39 | EED (PRC2) | PC3 (Prostate) | 0.62 µM[9] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This protocol is designed to provide a direct, quantitative measure of a compound's ability to inhibit a specific kinase. The luminescence-based readout is highly sensitive and measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity. This self-validating system includes controls to ensure that the observed signal change is due to specific enzyme inhibition.

Materials:

-

Recombinant target kinase (e.g., VEGFR-2).

-

Kinase-specific substrate peptide.

-

Test pyridazine derivative.

-

Positive control inhibitor (e.g., Sorafenib).

-

ATP solution.

-

Kinase assay buffer (e.g., HEPES, MgCl₂, DTT).

-

Luminescent ATP detection reagent (e.g., Kinase-Glo®).

-

White, opaque 96- or 384-well microplates.

-

Luminometer.

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test pyridazine derivative in DMSO, then dilute further in kinase assay buffer.

-

Reaction Setup: To each well of the microplate, add the kinase and its specific substrate dissolved in assay buffer.

-

Inhibitor Addition: Add the diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The choice of ATP concentration near its Km value for the kinase is critical for accurately determining competitive inhibition.

-

Signal Detection: Stop the reaction by adding the luminescent ATP detection reagent. This reagent lyses the cells (if applicable) and contains luciferase and luciferin to generate a light signal from the remaining ATP.

-

Data Acquisition: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.

-

Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Antimicrobial Activity: A Scaffold for Combating Pathogens

Pyridazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[5][7][10] This is particularly relevant given the urgent need for new antibiotics to combat resistant pathogens.[10]

Mechanism of Action

The antimicrobial effects of these compounds are diverse. They can disrupt essential cellular processes in microbes, including DNA replication, protein synthesis, or cell wall maintenance. The specific mechanism is highly dependent on the substitution pattern around the pyridazine core, which dictates the molecule's shape, charge distribution, and target affinity.[11][12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is a standard measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible microbial growth.

| Compound Example | Microorganism | MIC (µg/mL) |

| Pyridazinone 10h | Staphylococcus aureus (MRSA) | 16[7] |

| Pyridazinone 8g | Candida albicans | 16[7] |

| Hydrazone 15d | Staphylococcus aureus | > 50[12] |

| Pyridazinone IIIa | Escherichia coli | Not specified, but showed excellent activity[13] |

Experimental Protocol: Broth Microdilution MIC Assay

Causality: This is the gold-standard method for determining the MIC of a compound. It provides a quantitative endpoint (the presence or absence of growth) that is reproducible and directly reflects the compound's bacteriostatic or bactericidal potential. The inclusion of positive and negative controls ensures the validity of the results.

Materials:

-

Test pyridazine derivative.

-

Standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Sterile 96-well microplates.

-

Positive control antibiotic (e.g., Gentamicin, Ampicillin).[13]

-

Incubator.

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound directly in the wells of the 96-well plate using the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well, ensuring the final cell concentration is approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial viability and a negative control (broth only) to ensure sterility.

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours (for bacteria) or as appropriate for fungi.

-

MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth). The result can be confirmed by reading the optical density (OD) with a plate reader.

Anti-inflammatory and Cardiovascular Activities

Pyridazine and pyridazinone cores are integral to compounds with potent anti-inflammatory and cardiovascular effects.[6][14][15]

Mechanism of Action

In inflammation, pyridazine derivatives can suppress key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16] Some function as inhibitors of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins involved in pain and inflammation.[14] In the cardiovascular system, their effects often stem from vasodilation.[17][18] Some derivatives act as nitric oxide donors or phosphodiesterase (PDE) inhibitors, leading to smooth muscle relaxation and a reduction in blood pressure.[17][18][19]

Diagram 2: Workflow for Evaluating Bioactivity

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sarpublication.com [sarpublication.com]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jchemrev.com [jchemrev.com]

- 16. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (PDF) Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent [academia.edu]

- 19. ijpsr.com [ijpsr.com]

A Comprehensive Technical Guide to 4-(6-chloropyridazin-3-yl)benzoic acid: Commercial Availability, Synthesis, and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-(6-chloropyridazin-3-yl)benzoic acid, a key building block in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] This document covers its commercial availability, typical purity specifications, detailed synthesis protocols, and comprehensive methods for purity assessment. By integrating established chemical principles with practical, field-proven insights, this guide serves as a vital resource for researchers engaged in the synthesis, procurement, and quality control of this important chemical intermediate.

Introduction

4-(6-chloropyridazin-3-yl)benzoic acid (CAS No. 845827-17-0) is a bifunctional molecule featuring a chlorinated pyridazine ring and a benzoic acid moiety.[1] The unique electronic properties conferred by the electron-withdrawing pyridazine ring, combined with the reactive handles of the carboxylic acid and the chlorine atom, make it a versatile precursor for the synthesis of a wide range of pharmaceutical candidates.[1] The pyridazine core is a known pharmacophore, and its derivatives have shown potential as anti-tumor and anti-inflammatory agents.[1] This guide aims to provide a comprehensive overview of the critical aspects of working with this compound, from sourcing to in-house synthesis and quality verification.

I. Commercial Availability and Purity

Leading Commercial Suppliers

4-(6-chloropyridazin-3-yl)benzoic acid is available from a number of chemical suppliers specializing in research and development compounds. The material is typically designated for research use only.[1] Key suppliers are listed in the table below.

| Supplier | Website | Typical Purity | Notes |

| Benchchem | >97% | Offers a range of catalog sizes. | |

| Amerigo Scientific | [Link] | Inquire | Specialist distributor for life sciences.[2] |

| BLD Pharm | Inquire | Provides related pyridazine derivatives.[3] | |

| Aceschem | >98% | Offers related compounds with stated purity.[4] |

Purity Specifications

For applications in drug discovery and development, the purity of 4-(6-chloropyridazin-3-yl)benzoic acid is of paramount importance. Commercially available batches typically offer a purity of ≥97%, with higher purity grades available upon request. For use in late-stage preclinical or clinical development, a purity of ≥99% is often required. The primary analytical technique for quantitative purity assessment is High-Performance Liquid Chromatography (HPLC).

II. Synthesis of 4-(6-chloropyridazin-3-yl)benzoic acid

Two primary synthetic routes for the preparation of 4-(6-chloropyridazin-3-yl)benzoic acid are prevalent in the literature. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: Suzuki-Miyaura Cross-Coupling followed by Oxidation

This two-step route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with 4-formylphenylboronic acid to generate the intermediate aldehyde, which is then oxidized to the desired carboxylic acid.

Caption: Synthetic workflow for Route 1.

This protocol is a representative procedure for the synthesis of the intermediate, 4-(6-chloropyridazin-3-yl)benzaldehyde.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq.), 4-formylphenylboronic acid (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Solvent and Catalyst: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). To this mixture, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Reaction Execution: The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-